3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C16H13FN2OS. It is known for its unique structure, which includes a quinazolinone core, a fluorophenyl group, and a sulfanyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiourea or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-[2-(4-Methylphenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-[2-(4-Bromophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Uniqueness
3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)21/h1-8H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHBQIKAVAAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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